
Tetrabutylphosphonium 2h,2h-perfluorodecanoate
描述
Tetrabutylphosphonium 2h,2h-perfluorodecanoate is a chemical compound with the molecular formula C26H38F17O2P and a molecular weight of 736.53 g/mol . This compound is characterized by its colorless to pale yellow oil form and slight solubility in chloroform, dimethyl sulfoxide (DMSO), and methanol .
作用机制
Target of Action
It is derived from 1,1,2,2-tetrahydroperfluorodecanol , which suggests that it may interact with similar biological targets.
Biochemical Pathways
It has been observed to induce cell death and formation of oxidative or reactive oxygen species in cerebellar granule cells , suggesting it may impact pathways related to oxidative stress and cell survival.
Result of Action
Tetrabutylphosphonium 2h,2h-perfluorodecanoate has been seen to induce cell death and formation of oxidative or reactive oxygen species in cerebellar granule cells . This suggests that the compound may have cytotoxic effects, particularly in the context of cerebellar granule cells.
生化分析
Biochemical Properties
Tetrabutylphosphonium 2H,2H-Perfluorodecanoate plays a significant role in biochemical reactions, particularly in inducing cell death and the formation of oxidative or reactive oxygen species in cerebellar granule cells . This compound interacts with various enzymes, proteins, and other biomolecules, leading to these biochemical effects. The nature of these interactions involves the induction of oxidative stress, which can result in cellular damage and apoptosis.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to induce cell death and the formation of oxidative or reactive oxygen species in cerebellar granule cells . This compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. The oxidative stress induced by this compound can lead to significant cellular damage and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, leading to the induction of oxidative stress and cell death . This compound binds to specific enzymes and proteins, resulting in enzyme inhibition or activation and changes in gene expression. The oxidative stress caused by this compound leads to the formation of reactive oxygen species, which can cause cellular damage and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is hygroscopic and can degrade over time, affecting its stability and long-term effects on cellular function . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and cellular damage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may induce mild oxidative stress, while higher doses can lead to significant cellular damage and apoptosis . Threshold effects have been observed, with toxic or adverse effects becoming more pronounced at higher doses.
Metabolic Pathways
This compound is involved in metabolic pathways that lead to the formation of reactive oxygen species and oxidative stress . This compound interacts with enzymes and cofactors that are involved in these pathways, affecting metabolic flux and metabolite levels. The oxidative stress induced by this compound can disrupt normal cellular metabolism and lead to cellular damage.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect the localization and accumulation of the compound, influencing its activity and function. The hygroscopic nature of this compound also affects its stability and distribution within cells.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its effects on cellular function . Targeting signals and post-translational modifications direct this compound to specific organelles, influencing its activity and function. The oxidative stress induced by this compound can affect the function of these organelles, leading to cellular damage and apoptosis.
准备方法
Synthetic Routes and Reaction Conditions
Tetrabutylphosphonium 2h,2h-perfluorodecanoate is synthesized from 1,1,2,2-tetrahydroperfluorodecanol . The synthesis involves the reaction of tetrabutylphosphonium hydroxide with 2h,2h-perfluorodecanoic acid under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .
化学反应分析
Types of Reactions
Tetrabutylphosphonium 2h,2h-perfluorodecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield perfluorinated carboxylic acids, while substitution reactions can produce a variety of substituted phosphonium salts .
科学研究应用
Tetrabutylphosphonium 2h,2h-perfluorodecanoate has several scientific research applications, including:
相似化合物的比较
Similar Compounds
Tetrabutylphosphonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecanoate: A closely related compound with similar chemical properties.
Tetrabutylphosphonium 2h,2h-perfluorooctanoate: Another similar compound with a shorter perfluorinated chain.
Uniqueness
Tetrabutylphosphonium 2h,2h-perfluorodecanoate is unique due to its specific perfluorinated chain length and the resulting chemical properties. Its ability to form self-healing coatings and induce oxidative stress in cells sets it apart from other similar compounds .
属性
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecanoate;tetrabutylphosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36P.C10H3F17O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;11-3(12,1-2(28)29)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h5-16H2,1-4H3;1H2,(H,28,29)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBYSDABLPDJJF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CCCC.C(C(=O)[O-])C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38F17O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


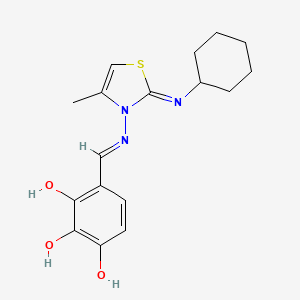
![7-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1436724.png)
![2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chloro-1-naphthyl)hydrazone]](/img/structure/B1436725.png)
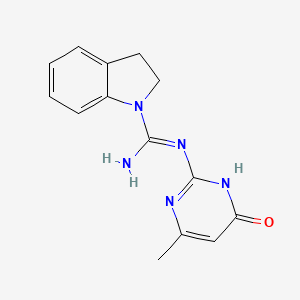
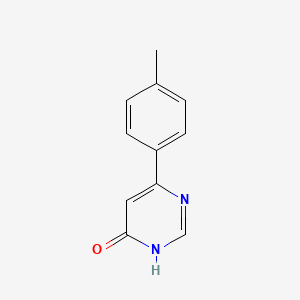
![1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436730.png)
![3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol](/img/structure/B1436732.png)
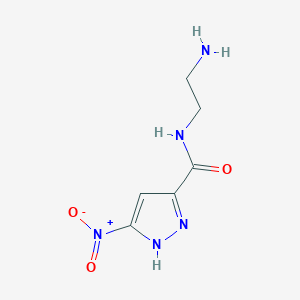
![methyl {(4E)-5-oxo-1-phenyl-4-[1-(1H-pyrazol-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B1436738.png)
![N-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]acetamide](/img/structure/B1436739.png)

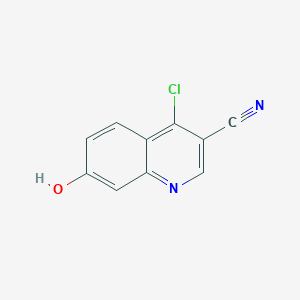
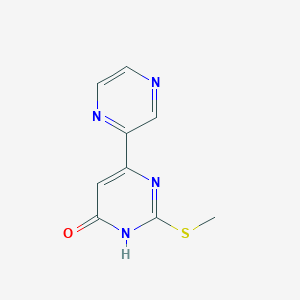
![Ethyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1436744.png)
